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molecular formula C10H15ClN2O2 B2373270 N-(2-aminoethyl)-4-methoxybenzamide hydrochloride CAS No. 3560-43-8

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride

Cat. No. B2373270
M. Wt: 230.69
InChI Key: AMLJHJBMBLPOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05238962

Procedure details

To a suspension of 6.4 g (0.04 mol) of 4-methoxybenzoic acid in 60 ml of chloroform are added dropwise at 10°, 5.5 ml (0.04 mol) of triethylamine and then 3.8 ml (0.04 mol) of ethyl chloroformate. The solution obtained is then added dropwise at 5° to a solution of 10.7 ml (0.16 mol) of ethylenediamine in 100 ml of chloroform. After stirring at room temperature for 2 hours, the mixture is filtered. The filtrate is concentrated under reduced pressure and then excess ethylenediamine is removed in a high vacuum. The residue is acidified with dilute hydrochloric acid and extracted several times with ethyl acetate. The aqueous phase is made alkaline with 28% sodium hydroxide solution and extracted three times with chloroform. After drying and concentrating the chloroform extracts, the residue is converted into the hydrochloride. By recrystallization from ethanol/ether there are obtained 3.4 g of N-(2-aminoethyl)-4-anisamide hydrochloride (see Example 7 of German Offenlegungsschrift 2.616.486), m.p. 186°-189°. The free base melts at 37°-38°.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
10.7 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1.C(N(CC)CC)C.[Cl:19]C(OCC)=O.[CH2:25]([NH2:28])[CH2:26][NH2:27]>C(Cl)(Cl)Cl>[ClH:19].[NH2:27][CH2:26][CH2:25][NH:28][C:7](=[O:9])[C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
COC1=CC=C(C(=O)O)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
10.7 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at 10°
CUSTOM
Type
CUSTOM
Details
The solution obtained
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
excess ethylenediamine is removed in a high vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted three times with chloroform
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the chloroform
CUSTOM
Type
CUSTOM
Details
By recrystallization from ethanol/ether there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NCCNC(C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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